

Runcaciguat: A Technical Guide to its Efficacy in Preclinical Models of Endothelial Dysfunction

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Compound of Interest

Compound Name: *Runcaciguat*

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Introduction

Endothelial dysfunction is a critical pathological feature in a host of cardiovascular and renal diseases. It is characterized by impaired endothelium-dependent vasodilation, a pro-inflammatory and pro-thrombotic state, and is often a consequence of increased oxidative stress. A key signaling pathway implicated in endothelial health is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. Under conditions of oxidative stress, the sGC enzyme can become oxidized and heme-free, rendering it unresponsive to NO. **Runcaciguat** is a novel, orally available sGC activator that specifically targets this oxidized, heme-free form of sGC, thereby restoring cGMP production and ameliorating endothelial dysfunction.^{[1][2][3][4][5]} This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of **Runcaciguat** in various models of endothelial dysfunction.

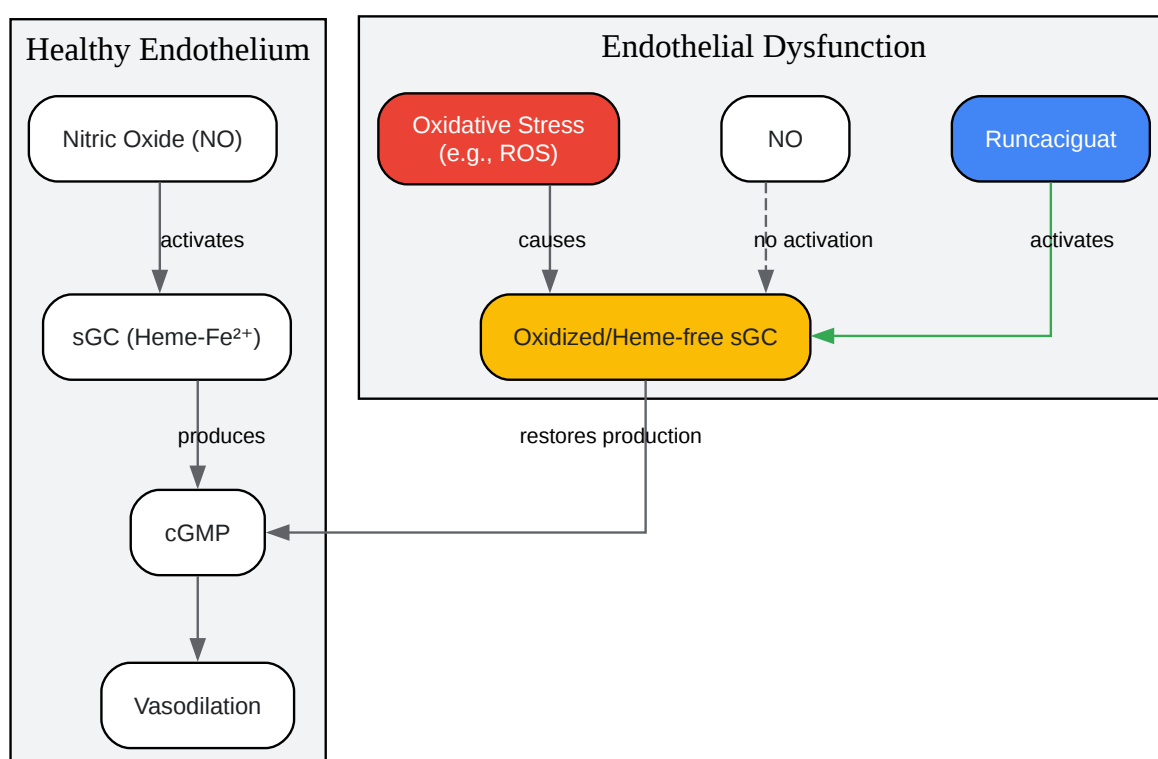
Mechanism of Action: Restoring the NO-sGC-cGMP Signaling Pathway

Under physiological conditions, nitric oxide (NO) produced by endothelial cells diffuses to vascular smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate

(GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to vasodilation and other protective vascular effects.

In pathological states associated with high oxidative stress, such as hypertension, diabetes, and chronic kidney disease (CKD), reactive oxygen species (ROS) can oxidize the ferrous (Fe^{2+}) iron in the heme moiety of sGC to its ferric (Fe^{3+}) state. This oxidation can lead to the loss of the heme group, resulting in a heme-free, apo-sGC that is unresponsive to NO.

Runcaciguat acts as an sGC activator, directly binding to and activating this oxidized, heme-free form of sGC, thereby restoring cGMP production in an NO-independent manner.



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Runcaciguat's Mechanism of Action

Quantitative Data from Preclinical Models

Runcaciguat has been evaluated in several well-established preclinical models of endothelial dysfunction, primarily in the context of chronic kidney disease (CKD). The following tables

summarize the key quantitative findings from these studies.

Table 1: Effects of Runcaciguat in Hypertensive Models of Endothelial Dysfunction

Model	Treatment	Dose (mg/kg/bid)	Duration	Key Findings	Reference
Angiotensin II-supplemented Sprague-Dawley (ANG-SD) Rat	Runcaciguat	0.3, 1, 3	13 days	- No significant reduction in systolic blood pressure. - Significant reduction in proteinuria (urinary protein-to-creatinine ratio; uPCR).	
L-NAME-supplemented Renin Transgenic (RenTG) Rat	Runcaciguat	1, 3, 10	8 weeks	- Dose-dependent increase in survival rate (from 42% in vehicle to 72% at 10 mg/kg). - Significant reduction in markers of heart injury. - Significant decrease in mean arterial pressure of ~20 mmHg only at the 10 mg/kg dose.	

Table 2: Effects of Runcaciguat in Metabolic Models of Endothelial Dysfunction

Model	Treatment	Dose (mg/kg/bid)	Duration	Key Findings	Reference
Zucker Diabetic Fatty (ZDF) Rat	Runcaciguat	1, 3, 10	Up to 42 weeks	- Significant reduction in proteinuria.	
				- Dose-dependent reduction in proteinuria (-19%, -54%, -70%).	
				- Dose-dependent reduction in HbA1c (-8%, -34%, -76%).	
ZSF1 Rat	Runcaciguat	1, 3, 10	12 weeks	- Dose-dependent reduction in triglycerides (-42%, -55%, -71%).	
				- Dose-dependent reduction in cholesterol (-16%, -17%, -34%).	

Table 3: In Vitro Effects of Runcaciguat on Endothelial Cells

Cell Type	Treatment	Concentration (μmol/L)	Key Findings	Reference
Human Retinal Endothelial Cells (HRECs)	Runcaciguat	10	<ul style="list-style-type: none">- Significant increase in cGMP levels.- Pre-treatment with ODQ (an sGC oxidizer) further elevated cGMP levels, confirming action on oxidized sGC.- Increased VASP phosphorylation.	

Experimental Protocols

Animal Models of Endothelial Dysfunction

A general workflow for the in vivo evaluation of **Runcaciguat** is depicted below.



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General Experimental Workflow for In Vivo Studies

- Angiotensin II-Supplemented Sprague-Dawley (ANG-SD) Rat Model:
 - Disease Induction: Male Sprague-Dawley rats are implanted with subcutaneous osmotic minipumps continuously infusing angiotensin II. This leads to hypertension and progressive kidney damage.
 - Treatment: **Runcaciguat** is administered twice daily via oral gavage.

- L-NAME-Supplemented Renin Transgenic (RenTG) Rat Model:
 - Disease Induction: Renin transgenic rats, which are genetically predisposed to hypertension, are given the nitric oxide synthase inhibitor N ω -nitro-L-arginine methyl ester (L-NAME) in their drinking water. This exacerbates hypertension and endothelial dysfunction, leading to severe heart and kidney damage.
 - Treatment: **Runcaciguat** is administered twice daily by oral gavage.
- Zucker Diabetic Fatty (ZDF) and ZSF1 Rat Models:
 - Disease Model: These are genetic models that spontaneously develop obesity, insulin resistance, hyperglycemia, hypertension, and progressive kidney disease, closely mimicking human diabetic and metabolic syndrome-associated endothelial dysfunction.
 - Treatment: **Runcaciguat** is administered twice daily, either by oral gavage or mixed in the food.

Key Methodologies

- Blood Pressure Measurement: In conscious rats, blood pressure is typically measured non-invasively using the tail-cuff method. For continuous monitoring, telemetric implants can be used.
- Proteinuria Assessment: Urine is collected from rats housed in metabolic cages. The urinary protein and creatinine concentrations are measured to determine the urinary protein-to-creatinine ratio (uPCR), a key indicator of kidney damage.
- Biomarker Analysis: Plasma and urine levels of kidney injury biomarkers such as neutrophil gelatinase-associated lipocalin (NGAL), kidney injury molecule-1 (KIM-1), and osteopontin (OPN) are quantified using enzyme-linked immunosorbent assays (ELISAs).
- Metabolic Parameters: Blood glucose levels (measured as HbA1c), triglycerides, and cholesterol are determined from blood samples.
- Gene Expression Analysis: Total RNA is isolated from kidney tissue, and the expression of relevant genes is quantified using real-time quantitative polymerase chain reaction (RT-

qPCR).

- Histological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Periodic acid-Schiff or Masson's trichrome) to assess morphological changes such as glomerulosclerosis, tubular damage, and fibrosis.
- In Vitro cGMP Measurement:
 - Human retinal endothelial cells (HRECs) are cultured and treated with **Runcaciguat**.
 - Intracellular cGMP levels are measured using a commercially available cGMP enzyme immunoassay (EIA) or ELISA kit.
- VASP Phosphorylation Analysis:
 - Cell lysates are prepared from treated HRECs.
 - Proteins are separated by SDS-PAGE and transferred to a membrane.
 - Western blotting is performed using antibodies specific for total VASP and phosphorylated VASP (e.g., at Ser239, a marker for PKG activation) to determine the extent of VASP phosphorylation.

Conclusion

The preclinical data robustly demonstrate that **Runcaciguat** effectively targets the dysfunctional NO-sGC-cGMP pathway in various models of endothelial dysfunction. By activating oxidized, heme-free sGC, **Runcaciguat** restores cGMP signaling, leading to significant improvements in key markers of renal and cardiovascular health, including reductions in proteinuria and improvements in metabolic parameters. Notably, these beneficial effects are often observed at doses that do not significantly lower systemic blood pressure, suggesting a direct, organ-protective mechanism of action. These findings underscore the potential of **Runcaciguat** as a novel therapeutic agent for diseases characterized by endothelial dysfunction and oxidative stress.

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